molecular formula C19H21ClF3N5O2 B2548340 1-(5-Chloro-2-methoxyphenyl)-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea CAS No. 2034260-09-6

1-(5-Chloro-2-methoxyphenyl)-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea

Cat. No.: B2548340
CAS No.: 2034260-09-6
M. Wt: 443.86
InChI Key: WLRCBFRNCASKFH-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is a urea-based small molecule characterized by a 5-chloro-2-methoxyphenyl group and a pyrimidine-substituted piperidine moiety. The pyrimidine ring is functionalized with a methyl group at position 2 and a trifluoromethyl (CF₃) group at position 4. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding and selectivity. The piperidine ring may improve pharmacokinetic properties, such as solubility and membrane permeability, while the trifluoromethyl group contributes to metabolic stability and lipophilicity .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClF3N5O2/c1-11-24-16(19(21,22)23)10-17(25-11)28-7-5-13(6-8-28)26-18(29)27-14-9-12(20)3-4-15(14)30-2/h3-4,9-10,13H,5-8H2,1-2H3,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRCBFRNCASKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)NC3=C(C=CC(=C3)Cl)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. Its structure combines elements known for their therapeutic effects, including the piperidine and pyrimidine moieties, which are frequently associated with various bioactive properties.

Chemical Structure

The compound can be represented as follows:

C17H19ClF3N5O\text{C}_{17}\text{H}_{19}\text{ClF}_3\text{N}_5\text{O}

This structure indicates the presence of halogenated and functional groups that may influence its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing piperidine and pyrimidine derivatives have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition : Many derivatives have been tested for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are important in treating conditions like Alzheimer's disease and urinary tract infections, respectively.
  • Anticancer Potential : Some studies suggest that related compounds may possess antiproliferative properties against cancer cell lines.

Antimicrobial Activity

A study on similar piperidine derivatives demonstrated significant antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active compounds achieved IC50 values significantly lower than standard drugs, indicating strong potential for development as antimicrobial agents .

Enzyme Inhibition

In enzyme inhibition assays, compounds similar to this compound showed promising results against AChE with IC50 values ranging from 0.63 µM to 6.28 µM. This suggests a potential role in neuroprotective therapies .

Anticancer Activity

Research has indicated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, studies on piperidine-based compounds showed inhibition of cell cycle progression in A549 lung cancer cells, highlighting their potential as anticancer agents .

Data Table: Biological Activities

Activity TypeCompound/Study ReferenceIC50/Effectiveness
AntibacterialPiperidine DerivativesIC50 = 2.14 µM (most active)
AChE InhibitionSimilar CompoundsIC50 = 0.63 µM (highly active)
Urease InhibitionVarious DerivativesIC50 = 21.25 µM (standard reference)
AntiproliferativeA549 Cell LineSignificant inhibition observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs (Table 1) highlight key differences in aryl and heterocyclic groups, which influence physicochemical and pharmacological properties.

Table 1: Structural Comparison of Urea Derivatives

Compound Name Aryl Group Heterocyclic Group Key Substituents Reference
Target Compound 5-Chloro-2-methoxyphenyl Pyrimidin-4-yl Cl, OMe, CF₃, 2-Me
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea 2-Oxaadamant-1-yl Triazin-2-yl Oxaadamantyl, 4-Me, 6-MeNH
1-(5-Chloropyridin-2-yl)-3-(3-(trifluoromethyl)phenyl)urea 5-Chloropyridin-2-yl 3-(Trifluoromethyl)phenyl Cl, CF₃

Key Observations

Heterocyclic Core Differences Pyrimidine vs. Triazine (): The target’s pyrimidine ring (6-membered, two nitrogen atoms) may offer distinct electronic properties compared to the triazine core (6-membered, three nitrogen atoms). Pyrimidine vs. This may explain differences in target affinity or selectivity between the two compounds .

Substituent Effects Trifluoromethyl Group: Both the target and ’s compound feature CF₃ groups, which enhance metabolic stability and lipophilicity. However, in the target, CF₃ is positioned on the pyrimidine ring, whereas in , it is on a phenyl group, altering spatial and electronic interactions. Chloro and Methoxy Groups: The target’s 5-chloro-2-methoxyphenyl group combines lipophilic (Cl) and polar (OMe) substituents, balancing solubility and membrane penetration.

Piperidine and Adamantane Moieties

  • The piperidine ring in the target and ’s compound likely enhances solubility and bioavailability. ’s 2-oxaadamantyl group, a rigid polycyclic structure, may improve target binding through shape complementarity but could reduce solubility due to increased hydrophobicity .

Hypothetical Pharmacological Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analysis suggests:

  • Target Affinity: The pyrimidine core and CF₃ group may enhance binding to kinases or enzymes requiring aromatic stacking and hydrophobic interactions.
  • Metabolic Stability: The CF₃ group and methoxy substituent likely reduce oxidative metabolism compared to ’s pyridine-based compound.
  • Solubility: The piperidine ring and methoxy group may confer better aqueous solubility than ’s adamantane-containing analog.

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